Daphneolone

概要

説明

Daphneolone is a naturally occurring compound found in the plant species Stellera chamaejasme L. It is known for its diverse biological activities, including insecticidal properties.

準備方法

Synthetic Routes and Reaction Conditions

Daphneolone can be synthesized using various synthetic routes. One common method involves the condensation of benzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide, to form the chalcone structure. The reaction typically takes place under reflux conditions and requires careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and increase the efficiency of the synthesis. The use of catalysts and advanced purification techniques, such as column chromatography, can further enhance the yield and quality of the final product .

化学反応の分析

Grignard and Organolithium Additions

Deprotection and Silyl Group Removal

The tert-butyldimethylsilyl (TBS) group in Daphneolone intermediates is cleaved under mild conditions:

| Reagent | Conditions | Outcome | Yield |

|---|---|---|---|

| TBAF in THF | RT, overnight | (S)-Daphneolone (99.9% ee) | 82.2% |

| 1N HCl in EtOH | Reflux, 1 h | (S)-Dihydroyashabushiketol | 79% |

Aldol Condensation

This compound participates in TiCl₄-mediated aldol reactions. A 2025 protocol achieved diastereoselective coupling with 3-phenylpropanal:

-

Conditions : TiCl₄ (2 eq), i-Pr₂NEt (2 eq), CH₂Cl₂ at −78°C .

-

Outcome : (3′S,4R)-diastereomer isolated via silica chromatography (15% EtOAc/hexane) .

Stereochemical Control

This compound’s stereochemistry influences reaction pathways:

-

(S)-4 Alcohol : Poor reactivity in Grignard reactions vs. lithium counterparts .

-

Cis/Trans Isomerism : Morpholine substituents in analogs led to separable isomers (silica gel, n-hexane:EtOAc = 4:1) .

Database-Supported Reaction Insights

CAS Databases (e.g., CAS Reactions, CAS REGISTRY) provide additional validation for this compound’s reactivity, including 150M+ synthetic preparations and predicted properties .

科学的研究の応用

Chemical Applications

Synthesis Intermediate

Daphneolone serves as a valuable intermediate in organic synthesis. Its structure allows for modifications that lead to the development of more complex molecules, making it a critical component in the synthesis of various organic compounds.

Comparison with Similar Compounds

this compound can be compared with other coumarin derivatives such as daphnetin and daphnoretin, which also exhibit significant biological activities. However, this compound is noted for its unique combination of properties that enhance its utility in chemical applications.

| Compound | Key Properties |

|---|---|

| This compound | Intermediate for organic synthesis |

| Daphnetin | Antioxidant and anti-inflammatory |

| Daphnoretin | Anticancer and anti-inflammatory |

Biological Activities

Insecticidal Properties

this compound exhibits significant insecticidal activity, particularly against pests like Aphis gossypii. Studies have demonstrated that modifications to its structure can enhance this activity, making it a candidate for developing new insecticides .

Fungicidal Activity

Research has shown that novel analogs of this compound possess antifungal properties against various plant pathogens. For instance, a study evaluated several this compound derivatives against fungi such as Valsa mali and found promising results, with some compounds showing over 90% inhibition rates .

| Fungal Pathogen | Inhibition Rate (%) |

|---|---|

| Valsa mali | 90.7 |

| Pythium aphanidermatum | 76.8 |

| Rhizoctonia solani | 45.1 |

Medicinal Applications

Anticancer Potential

this compound and its derivatives are being explored for their potential in cancer therapy. Research indicates that these compounds may inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and apoptosis .

Antimicrobial Effects

The compound has shown promise as an antimicrobial agent. Studies suggest that this compound can effectively combat various bacterial strains, making it a candidate for further exploration in pharmaceutical applications .

Case Studies

-

Insecticidal Activity Study

A study published in Pesticide Biochemistry and Physiology evaluated the insecticidal effects of this compound analogs against Aphis gossypii. The results indicated that certain structural modifications significantly enhanced insecticidal potency, suggesting avenues for developing new pest control agents . -

Fungicidal Activity Research

Research conducted on the fungicidal properties of this compound analogs demonstrated their effectiveness against multiple plant pathogenic fungi. The study highlighted that electron-withdrawing substituents on the benzene ring improved fungicidal activity, paving the way for designing more effective agricultural fungicides .

作用機序

The mechanism of action of daphneolone involves its interaction with various molecular targets and pathways. For instance, its insecticidal activity is attributed to its ability to disrupt the normal functioning of the nervous system in insects. This compound may also inhibit key enzymes and signaling pathways involved in cell proliferation and survival, contributing to its anticancer effects .

類似化合物との比較

Daphneolone can be compared with other similar compounds, such as:

Daphnetin: Another coumarin derivative with diverse therapeutic potentials.

Daphnoretin: Known for its anti-inflammatory and anticancer activities.

Daphnodorin: Exhibits significant antimicrobial properties.

This compound stands out due to its unique combination of biological activities and its potential for use in various scientific and industrial applications.

生物活性

Daphneolone, a compound derived from the plant Stellera chamaejasme, has garnered attention for its diverse biological activities, particularly in the context of insecticidal and antifungal properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound and its analogs.

Chemical Structure and Synthesis

This compound is characterized by its unique chemical structure, which includes a 1,5-diphenyl-2-penten-1-one backbone. Various analogs have been synthesized to explore and enhance its biological activities. The synthesis typically involves modifying the core structure to introduce different functional groups that may improve efficacy against target organisms.

Insecticidal Activity

Numerous studies have demonstrated the insecticidal properties of this compound and its derivatives. For instance, research indicated that certain analogs exhibited significant insecticidal activity against Aphis gossypii, a common pest in agriculture. The effective concentration noted was around 600 μg/mL for some derivatives, particularly compound 6a, which showed remarkable potency in laboratory bioassays .

Table 1: Insecticidal Activity of this compound Analogues

| Compound | Concentration (μg/mL) | Activity Against Aphis gossypii |

|---|---|---|

| 6a | 600 | High |

| 7b | 600 | Moderate |

| 8c | 600 | Low |

Antifungal Activity

This compound has also been evaluated for its antifungal properties. A series of studies focused on its effectiveness against various plant pathogenic fungi. The results indicated that certain analogs displayed potent fungicidal activity, with some compounds achieving over 80% inhibition rates against fungi such as Valsa mali and Rhizoctonia solani at concentrations as low as 50 mg/L .

Table 2: Antifungal Efficacy of this compound Derivatives

| Compound | Target Fungi | Concentration (mg/L) | Inhibition Rate (%) |

|---|---|---|---|

| Compound I | Valsa mali | 50 | 85 |

| Compound II | Rhizoctonia solani | 50 | 75 |

| Compound III | Alternaria solani | 50 | 60 |

The biological activity of this compound is attributed to its ability to disrupt cellular processes in target organisms. For instance, it has been shown to inhibit ATPase activity in cell membranes, which is critical for energy metabolism in both insects and fungi . This disruption leads to increased mortality rates among pests and pathogens.

Case Studies

Several case studies have highlighted the practical applications of this compound in agriculture. For example, field trials conducted with formulations containing this compound derivatives demonstrated significant reductions in pest populations compared to untreated controls. These studies not only confirm laboratory findings but also emphasize the potential for integrating these compounds into sustainable pest management practices.

特性

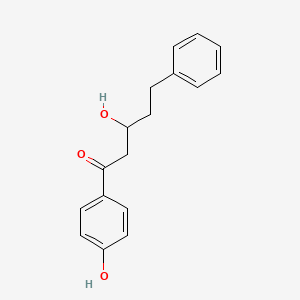

IUPAC Name |

3-hydroxy-1-(4-hydroxyphenyl)-5-phenylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c18-15-10-7-14(8-11-15)17(20)12-16(19)9-6-13-4-2-1-3-5-13/h1-5,7-8,10-11,16,18-19H,6,9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPDNNXUSPXBRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(CC(=O)C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。